5-Isobutoxy-2-nitro-benzaldehyde
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Overview
Description
5-Isobutoxy-2-nitro-benzaldehyde is an organic compound with the molecular formula C11H13NO4. It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-2-nitro-benzaldehyde typically involves the nitration of 5-isobutoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-2-nitro-benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Isobutoxy-2-aminobenzaldehyde.
Oxidation: 5-Isobutoxy-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isobutoxy-2-nitro-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-2-nitro-benzaldehyde involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the benzaldehyde ring more susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Isobutoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrobenzaldehyde: Lacks the isobutoxy group, affecting its solubility and reactivity.
5-Isobutoxy-2-aminobenzaldehyde: A reduction product of 5-Isobutoxy-2-nitro-benzaldehyde, with different reactivity due to the presence of an amino group.
Uniqueness
This compound is unique due to the combination of the isobutoxy and nitro groups on the benzaldehyde ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-10-3-4-11(12(14)15)9(5-10)6-13/h3-6,8H,7H2,1-2H3 |
InChI Key |
VSZIICHOEJQLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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